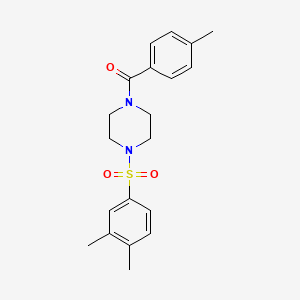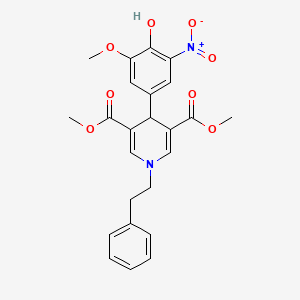
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine
Vue d'ensemble
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine is a complex organic compound that features both sulfonyl and benzoyl functional groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperazine with 3,4-dimethylbenzenesulfonyl chloride, followed by the benzoylation of the resulting intermediate with 4-methylbenzoyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The sulfonyl and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and benzoyl groups can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The piperazine ring may also play a role in modulating the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-chlorobenzoyl)piperazine
- 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methoxybenzoyl)piperazine
- 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-fluorobenzoyl)piperazine
Uniqueness
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylbenzoyl)piperazine is unique due to the presence of both 3,4-dimethylbenzenesulfonyl and 4-methylbenzoyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and specific binding interactions, which may not be observed in similar compounds.
Propriétés
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-4-7-18(8-5-15)20(23)21-10-12-22(13-11-21)26(24,25)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQPZWRMHFKTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(ETHYLSULFAMOYL)PHENYL]-1-(3-METHOXYPHENYL)UREA](/img/structure/B3624424.png)
![[2-bromo-6-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B3624429.png)
![N-1,3-benzodioxol-5-yl-2-[(3-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B3624442.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3624445.png)

![N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B3624455.png)
![N-1,3-benzodioxol-5-yl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B3624460.png)
![3-chloro-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3624465.png)

![3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3624481.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dipropylacetamide](/img/structure/B3624488.png)
![2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-4-ylbenzamide](/img/structure/B3624492.png)
![N-[2-(butyrylamino)phenyl]-4-iodobenzamide](/img/structure/B3624506.png)

